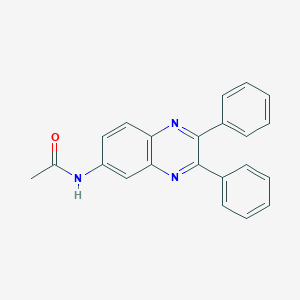

N-(2,3-diphenyl-6-quinoxalinyl)acetamide

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Drug Discovery

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. Their prevalence stems from their ability to engage in a variety of intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. The presence of nitrogen atoms within these cyclic structures can influence their electronic properties, solubility, and metabolic stability, making them highly tunable for therapeutic purposes. This adaptability allows for the fine-tuning of a molecule's pharmacological profile, enhancing its efficacy and reducing potential side effects.

Broad Spectrum of Biological Activities Associated with Quinoxaline (B1680401) Derivatives

The quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is associated with a wide array of pharmacological activities. nih.govijiset.com Derivatives of quinoxaline have been reported to exhibit potent antimicrobial, antiviral, anticancer, anti-inflammatory, and antimalarial properties. ijiset.comresearchgate.net Some have also shown promise as kinase inhibitors and as agents targeting the central nervous system. nih.gov This broad spectrum of activity underscores the therapeutic potential of the quinoxaline core and provides a strong rationale for the continued exploration of its derivatives in the quest for new and effective medicines. The specific biological activities of these derivatives are often dictated by the nature and position of the substituents on the quinoxaline ring system. nih.gov

Historical Development and Evolution of Quinoxaline-Based Research

The study of quinoxalines dates back to the late 19th century, with initial research focusing on their synthesis and basic chemical properties. A common and long-standing method for their preparation involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Over the decades, research into quinoxalines has evolved significantly, moving from fundamental chemistry to the exploration of their diverse applications. The discovery of naturally occurring antibiotics containing the quinoxaline moiety, such as echinomycin, spurred further interest in their medicinal potential. In recent years, advancements in synthetic methodologies, including greener and more efficient approaches, have facilitated the creation of extensive libraries of quinoxaline derivatives for biological screening, leading to the identification of numerous compounds with promising therapeutic profiles. ijiset.com

Physicochemical Properties of N-(2,3-diphenyl-6-quinoxalinyl)acetamide and Related Compounds

The physicochemical properties of a compound are crucial in determining its behavior and suitability for various applications, including in medicinal chemistry. Below is a table summarizing key properties for this compound and its parent scaffold, 2,3-diphenylquinoxaline (B159395).

| Property | 2,3-Diphenylquinoxaline | This compound |

| Molecular Formula | C₂₀H₁₄N₂ nih.gov | C₂₂H₁₇N₃O |

| Molecular Weight | 282.34 g/mol chemimpex.com | 339.39 g/mol |

| Appearance | White to light yellow crystalline powder chemimpex.com | Solid (Predicted) |

| Melting Point | 125-128 °C chemimpex.com | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in organic solvents like ethanol (B145695) and chloroform, low solubility in water. cymitquimica.com | Predicted to be soluble in polar organic solvents. |

| CAS Number | 1684-14-6 nih.gov | Not available |

Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step process, commencing with the formation of the core quinoxaline structure. A common and efficient method for synthesizing the 2,3-diphenylquinoxaline scaffold is the condensation reaction between an o-phenylenediamine and benzil (B1666583). researchgate.net

A plausible synthetic route to obtain the target compound would involve the following key steps:

Synthesis of 6-nitro-2,3-diphenylquinoxaline (B1347239): The 2,3-diphenylquinoxaline core can be subjected to nitration to introduce a nitro group at the 6-position of the quinoxaline ring. gordon.edu

Reduction to 6-amino-2,3-diphenylquinoxaline: The nitro group of 6-nitro-2,3-diphenylquinoxaline can then be reduced to an amino group, yielding 6-amino-2,3-diphenylquinoxaline. Catalytic hydrogenation is a common method for this transformation. researchgate.net

Acetylation of 6-amino-2,3-diphenylquinoxaline: The final step involves the acetylation of the amino group to form the desired acetamide (B32628). This can be achieved by reacting 6-amino-2,3-diphenylquinoxaline with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. researchgate.net

Detailed Research Findings

While direct and extensive research on this compound is not widely published, the biological activities of closely related 2,3-diphenylquinoxaline derivatives provide valuable insights into its potential therapeutic relevance.

Studies have shown that substitutions at the 6-position of the 2,3-diphenylquinoxaline ring can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups at this position has been found to enhance the activity of some tubulin inhibitors. nih.gov The acetamido group, while not strongly electron-withdrawing, can act as a hydrogen bond donor and acceptor, potentially influencing the compound's interaction with biological targets.

Furthermore, research on other N-substituted quinoxaline derivatives has demonstrated a wide range of pharmacological effects. For example, various N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides have been synthesized and evaluated for their anticancer properties. nih.gov This suggests that the N-acetamide functional group in this compound could play a crucial role in modulating its biological profile. The presence of the acetamide moiety may also impact the compound's solubility and metabolic stability, which are key factors in drug development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

Structure

2D Structure

Properties

Molecular Formula |

C22H17N3O |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-(2,3-diphenylquinoxalin-6-yl)acetamide |

InChI |

InChI=1S/C22H17N3O/c1-15(26)23-18-12-13-19-20(14-18)25-22(17-10-6-3-7-11-17)21(24-19)16-8-4-2-5-9-16/h2-14H,1H3,(H,23,26) |

InChI Key |

DZRFJJRFEAWMCX-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

N 2,3 Diphenyl 6 Quinoxalinyl Acetamide: Focused Research Investigations

Core Chemical Structure and Positional Isomerism Considerations

The synthesis of the core 2,3-diphenylquinoxaline (B159395) structure is typically achieved through the condensation reaction of an o-phenylenediamine (B120857) with benzil (B1666583) (1,2-diphenylethane-1,2-dione). ijiset.comslideshare.net To obtain N-(2,3-diphenyl-6-quinoxalinyl)acetamide, a substituted o-phenylenediamine is required. A common synthetic route involves the use of 4-nitro-1,2-phenylenediamine, which upon reaction with benzil, yields 6-nitro-2,3-diphenylquinoxaline (B1347239). gordon.edu Subsequent reduction of the nitro group to an amine provides 6-amino-2,3-diphenylquinoxaline, the immediate precursor to the target compound. The final step involves the acylation of this amino group with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to yield this compound.

Table 1: Key Synthetic Intermediates and the Final Compound

| Compound Name | Molecular Formula | Role in Synthesis |

| Benzil | C₁₄H₁₀O₂ | Diketone reactant |

| 4-Nitro-1,2-phenylenediamine | C₆H₇N₃O₂ | Substituted diamine reactant |

| 6-Nitro-2,3-diphenylquinoxaline | C₂₀H₁₃N₃O₂ | Nitrated intermediate |

| 6-Amino-2,3-diphenylquinoxaline | C₂₀H₁₅N₃ | Amino precursor |

| This compound | C₂₂H₁₇N₃O | Target compound |

Positional isomerism is a key consideration in the chemistry of substituted diphenylquinoxalines. The substitution of the acetamido group can occur at different positions on the benzo ring of the quinoxaline (B1680401) system, leading to various isomers. For instance, substitution at the 5- or 7-position would result in N-(2,3-diphenyl-5-quinoxalinyl)acetamide and N-(2,3-diphenyl-7-quinoxalinyl)acetamide, respectively. The electronic properties and steric environment of each isomer can differ significantly, potentially leading to distinct biological activities and physical properties. Research on other substituted quinoxalines has shown that the position of the substituent plays a crucial role in their chemical reactivity and biological efficacy. researchgate.net For example, studies on fluorescent positional isomers of a diphenylquinoxaline derivative have demonstrated that the substitution pattern significantly impacts their photophysical properties, which is critical for applications in materials science such as in multichannel encryption devices. researchgate.net

Contextualization within the Diphenylquinoxaline Subclass

The diphenylquinoxaline subclass of compounds is a rich area of scientific investigation, with derivatives being explored for a wide range of applications. The introduction of different functional groups onto the 2,3-diphenylquinoxaline core allows for the fine-tuning of their properties.

Table 2: Examples of Functionalized Diphenylquinoxaline Derivatives and Their Investigated Applications

| Derivative Name | Functional Group | Investigated Application | Reference |

| 2,3-Diphenylquinoxaline-6-carboxylic acid | Carboxylic acid | Monomer for hyperbranched polymers | medchemexpress.com |

| 2,3-Diphenylquinoxaline-6-carbohydrazide hybrids | Carbohydrazide | α-Glucosidase inhibitors | nih.gov |

| 6-Nitro-2,3-diphenylquinoxaline | Nitro group | Synthetic intermediate | gordon.edu |

| 2,3-Diphenylquinoxaline amine derivatives | Various amines | Emissive materials for optoelectronics | rsc.org |

| Substituted 2,3-diphenylquinoxaline 1,4-di-N-oxides | N-oxide | Antimicrobial agents | researchgate.netresearchgate.net |

Research has demonstrated that strategic modifications of the diphenylquinoxaline scaffold can lead to compounds with significant biological potential. For instance, a series of 2,3-diphenylquinoxaline derivatives have been synthesized and evaluated as inhibitors of tubulin's colchicine (B1669291) binding site, a target for anticancer drug development. nih.gov These studies have highlighted that the nature and position of substituents on the quinoxaline ring are critical for biological activity.

Furthermore, the introduction of amine functionalities has led to the development of diphenylquinoxaline derivatives with interesting optoelectronic properties. These compounds have been investigated as yellow-blue emissive materials, demonstrating the versatility of the diphenylquinoxaline core in materials science. rsc.org The synthesis of 2,3-diphenylquinoxaline-6-carboxylic acid and its use as a chain-end modifier in the creation of hyperbranched polymers further illustrates the utility of this subclass in polymer chemistry. medchemexpress.com

Advanced Synthetic Methodologies and Chemical Derivatization

Primary Synthetic Pathways to N-(2,3-Diphenyl-6-quinoxalinyl)acetamide

The construction of the core this compound structure is a multi-step process that relies on established yet refined synthetic protocols. The primary approach involves the initial formation of the 2,3-diphenylquinoxaline (B159395) ring system, followed by the introduction and modification of the acetamide (B32628) functionality at the 6-position.

Strategic Reaction Schemes and Catalytic Approaches

The cornerstone for the synthesis of 2,3-diphenylquinoxaline derivatives is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound, in this case, benzil (B1666583). ijiset.comyoutube.comslideshare.netresearchgate.net This reaction is often carried out in a suitable solvent such as ethanol (B145695) or rectified spirit, and can be facilitated by warming. youtube.comijidd.com

A key strategic route to this compound involves the use of a substituted o-phenylenediamine, specifically 3,4-diaminobenzoic acid, which upon reaction with benzil, yields 2,3-diphenylquinoxaline-6-carboxylic acid. nih.gov This carboxylic acid derivative serves as a versatile intermediate for further functionalization.

Alternatively, a common pathway commences with the synthesis of 2,3-diphenyl-6-nitroquinoxaline. This is typically achieved by reacting a nitro-substituted o-phenylenediamine with benzil. The nitro group is then reduced to an amine, yielding 6-amino-2,3-diphenylquinoxaline. researchgate.net This amino derivative is the direct precursor for the final acylation step. Catalytic hydrogenation is a frequently employed method for this reduction. researchgate.net

Various catalytic systems have been explored to enhance the efficiency and environmental friendliness of the initial quinoxaline (B1680401) synthesis. These include the use of solid acids like bentonite (B74815) clay K-10, lanthanide reagents such as Cerium(IV)ammonium nitrate (B79036) (CAN), and phosphate (B84403) catalysts. nih.gov Greener chemistry approaches have also been investigated, utilizing ultrasound or microwave irradiation to shorten reaction times and improve yields. ijiset.com For instance, ultrasound-assisted synthesis has been reported to achieve a 97% yield in just 8 minutes. ijiset.com

Acylation Reactions for Amide Bond Formation

The final and crucial step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through the acylation of 6-amino-2,3-diphenylquinoxaline.

The most direct method involves the reaction of the amino group with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. nih.gov For example, the protection of an amino group on a fluorinated benzamine via an acetylation reaction using acetic anhydride has been reported as a step in the synthesis of more complex quinoxaline derivatives. nih.govmdpi.com This highlights the general applicability of this transformation.

In a related context, the synthesis of N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide is achieved through the nitration of N-(3-chloro-4-fluorophenyl)acetamide, demonstrating the stability of the acetamide group under certain reaction conditions. nih.govmdpi.com Furthermore, the synthesis of this compound can be conceptualized from the reaction of 6-amino-2,3-diphenylquinoxaline with an appropriate acetylating agent, a standard transformation in organic synthesis.

Synthesis of this compound Derivatives and Analogues

The versatile 2,3-diphenylquinoxaline scaffold allows for extensive derivatization to explore structure-activity relationships and develop novel compounds with enhanced biological profiles. These modifications can involve the incorporation of diverse chemical moieties, the construction of hybrid molecules, and functionalization at various positions of the quinoxaline ring.

Incorporation of Varied Nucleophilic Moieties (e.g., Thiouracil, Mercaptobenzimidazole, Cyclic Secondary Amines)

The introduction of different nucleophilic groups onto the quinoxaline framework is a common strategy to generate novel derivatives.

Cyclic Secondary Amines: The nucleophilic substitution of a suitable leaving group on the quinoxaline ring with cyclic secondary amines such as piperidine (B6355638) or morpholine (B109124) is a documented approach. For instance, 8-bromo-(4-substituted amino)tetrazolo[1,5-a]quinoxalines have been synthesized by reacting the corresponding chloro derivative with piperidine or morpholine in acetonitrile (B52724) in the presence of anhydrous K2CO3. nih.gov This demonstrates the feasibility of incorporating such amines into a quinoxaline scaffold.

Mercaptobenzimidazole: Derivatives of 2-mercaptobenzimidazole (B194830) are known to possess a wide range of biological activities. researchgate.netprimescholars.com The synthesis of these derivatives often involves the reaction of o-phenylenediamine with carbon disulfide. researchgate.net Hybrid molecules incorporating both quinoxaline and mercaptobenzimidazole moieties can be envisioned, potentially leading to compounds with synergistic or novel therapeutic properties. For example, novel 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamide derivatives have been synthesized, showcasing the chemical compatibility of these heterocyclic systems. nih.gov

Thiouracil: Thiouracil and its derivatives are another class of heterocyclic compounds with established biological relevance, including antibacterial activity. juniperpublishers.com The synthesis of thiouracil-containing compounds often involves multi-step reaction sequences. juniperpublishers.com The development of hybrid structures that covalently link a thiouracil moiety to the this compound backbone represents a promising avenue for the design of new therapeutic agents.

Development of Hybrid Quinoxaline-Containing Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. The 2,3-diphenylquinoxaline core has been successfully integrated into various hybrid scaffolds.

Oxadiazole-Quinoxaline Hybrids: Novel hybrid scaffolds featuring both 1,3,4-oxadiazole (B1194373) and quinoxaline rings have been designed and synthesized. mdpi.com This approach aims to leverage the biological activities associated with both heterocyclic systems.

Carbohydrazide-Quinoxaline Hybrids: A series of diphenylquinoxaline-6-carbohydrazide hybrids has been rationally designed and synthesized. nih.gov The synthetic pathway for these hybrids starts with the reaction of benzil and 3,4-diaminobenzoic acid to form 2,3-diphenylquinoxaline-6-carboxylic acid. This intermediate is then esterified, followed by reaction with hydrazine (B178648) to yield a carbohydrazide, which can be further derivatized. nih.gov

Triazole-Quinoxaline Hybrids: The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to create hybrid molecules containing both quinoxaline and triazole moieties. This demonstrates a modern and efficient method for constructing complex molecular architectures based on the quinoxaline scaffold.

Functionalization at Different Quinoxaline Ring Positions (e.g., Acetamide, Sulfonamide)

The introduction of functional groups at various positions on the quinoxaline ring is a key strategy for modulating the physicochemical and biological properties of the resulting compounds.

Acetamide Functionalization: The acetamide group, as present in the title compound, is a critical functional group. The synthesis of this compound itself is a prime example of functionalization at the 6-position. Further modifications can be envisaged, such as the introduction of acetamide groups at other available positions on the quinoxaline ring, or the derivatization of the acetamide nitrogen.

Sulfonamide Functionalization: The incorporation of a sulfonamide moiety is a widely explored derivatization strategy for quinoxalines. researchgate.netijpras.com The synthesis of 2,3-diphenylquinoxaline-7-sulfonyl chloride has been reported as a key intermediate. ijpras.com This intermediate is prepared by treating 2,3-diphenylquinoxaline with chlorosulfonic acid. ijidd.comijpras.com The resulting sulfonyl chloride can then be reacted with various amines or ammonia (B1221849) to yield a library of sulfonamide derivatives. ijidd.comijpras.com For example, novel N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have been synthesized and evaluated for their biological potential. eurekaselect.comresearchgate.net This highlights the feasibility of introducing sulfonamide groups at different positions of the 2,3-diphenylquinoxaline core.

Elucidation of Molecular Structures via Advanced Spectroscopic Techniques

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the quinoxaline core. A common method is the condensation reaction between an o-phenylenediamine derivative and a 1,2-dicarbonyl compound. nih.govslideshare.net Specifically, the precursor 6-amino-2,3-diphenylquinoxaline can be synthesized by reacting 1,2,4-triaminobenzene with benzil. Alternatively, 4-nitro-o-phenylenediamine (B140028) can be condensed with benzil to form 6-nitro-2,3-diphenylquinoxaline (B1347239), which is subsequently reduced to the amino derivative. gordon.edu The second step is the derivatization of the amino group via acetylation. This is a standard transformation where 6-amino-2,3-diphenylquinoxaline is treated with an acetylating agent like acetic anhydride or acetyl chloride to yield the final this compound product. tsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the acetamide group and the aromatic protons of the diphenylquinoxaline moiety. The methyl protons (CH₃) of the acetyl group would appear as a sharp singlet, typically in the range of δ 2.2-2.3 ppm. The amide proton (NH) would also present as a singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally appearing downfield (δ 8.5-10.5 ppm).

The aromatic region of the spectrum is more complex. The protons of the two phenyl rings at positions 2 and 3 are expected to produce multiplets in the δ 7.3-7.6 ppm range. The three protons on the quinoxaline ring system will have characteristic shifts and coupling patterns. Based on data for related 6-substituted-2,3-diphenylquinoxalines, the proton at position 5 (adjacent to the bulky phenyl-substituted pyrazine (B50134) ring) would likely be the most downfield of the three, followed by the protons at positions 7 and 8. nih.govsymbiosisonlinepublishing.com

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (acetamide) | 2.25 | Singlet (s) |

| Phenyl-H (10H) | 7.30 - 7.60 | Multiplet (m) |

| Quinoxaline-H7 | 7.80 - 7.95 | Doublet of doublets (dd) |

| Quinoxaline-H8 | 8.05 - 8.15 | Doublet (d) |

| Quinoxaline-H5 | 8.30 - 8.45 | Doublet (d) |

| NH (amide) | 9.80 | Singlet (s) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides confirmation of the carbon framework. The carbonyl carbon (C=O) of the amide group is expected to have a characteristic signal in the downfield region, around δ 168-170 ppm. nih.gov The methyl carbon of the acetyl group would appear far upfield, typically near δ 24-25 ppm. The spectrum would also feature a series of signals in the aromatic region (δ 115-155 ppm) corresponding to the 20 carbons of the diphenylquinoxaline core. The carbons directly attached to the nitrogen atoms (C2, C3, C4a, C8a) would be found in the more downfield portion of this range. rsc.org

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (acetamide) | 24.5 |

| Aromatic CH | 115 - 131 |

| Aromatic Quaternary C | 135 - 142 |

| C-N (Quinoxaline) | 148 - 155 |

| C=O (Amide) | 169.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of this compound would be characterized by the distinct absorption bands of the amide linkage and the aromatic rings.

A prominent feature would be the N-H stretching vibration of the secondary amide, appearing as a sharp band in the region of 3300-3250 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is expected to be a strong, sharp absorption around 1670-1680 cm⁻¹. Another key amide band, the Amide II band (arising from N-H bending and C-N stretching), would be observed near 1550-1530 cm⁻¹. The presence of the extensive aromatic system (three benzene (B151609) rings) would be confirmed by multiple C-H stretching bands just above 3000 cm⁻¹ and several C=C stretching absorptions in the 1600-1450 cm⁻¹ region. nih.govresearchgate.net

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3250 | N-H Stretch | Secondary Amide |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1680 - 1670 | C=O Stretch (Amide I) | Carbonyl (Amide) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1550 - 1530 | N-H Bend (Amide II) | Amide |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure. For this compound (C₂₂H₁₇N₃O), the calculated molecular weight is approximately 339.4 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 339. A characteristic and often prominent fragmentation pathway for N-acyl compounds is the loss of the acyl group. The loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement would lead to a fragment ion at m/z 297, corresponding to the [6-amino-2,3-diphenylquinoxaline]⁺˙ ion. nist.gov Another likely fragmentation is the alpha-cleavage of the carbonyl group, resulting in the loss of an acetyl radical (•COCH₃, 43 Da) to produce a fragment ion at m/z 296. The base peak in the spectrum of the parent 2,3-diphenylquinoxaline is the molecular ion at m/z 282, indicating the high stability of this heterocyclic system. nih.govnist.gov This core fragment at m/z 281 (loss of H) or 282 could also be observed following the initial loss of the acetamide substituent.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Identity |

| 339 | [M]⁺˙ (Molecular Ion) |

| 297 | [M - CH₂CO]⁺˙ |

| 296 | [M - COCH₃]⁺ |

| 282 | [C₂₀H₁₄N₂]⁺˙ (Diphenylquinoxaline fragment) |

Biological Activity Spectrum: in Vitro and Preclinical Research Paradigms

Antimicrobial Efficacy Studies

Quinoxaline (B1680401) derivatives have demonstrated a broad range of antimicrobial activities. sapub.orgnih.gov The core structure of quinoxaline is a key pharmacophore in the development of new antimicrobial agents. nih.gov

Evaluation against Gram-Positive Bacterial Strains

While specific studies on the antibacterial activity of N-(2,3-diphenyl-6-quinoxalinyl)acetamide against Gram-positive bacteria are not extensively documented in the reviewed literature, the broader class of quinoxaline derivatives has shown notable efficacy. For instance, certain sulfonic acid amide derivatives of 2,3-diphenyl quinoxaline have exhibited good antibacterial activity against Gram-positive organisms. researchgate.net The introduction of different substituents on the quinoxaline ring has been a strategy to enhance antibacterial potency. mdpi.com

Evaluation against Gram-Negative Bacterial Strains

Similar to the case with Gram-positive bacteria, direct evaluation of this compound against Gram-negative strains is not prominently featured in the available research. However, studies on related quinoxaline derivatives, such as sulfonic acid amide derivatives of 2,3-diphenyl quinoxaline, have reported good antibacterial activity against Gram-negative bacteria. researchgate.net

Assessment of Antifungal Activity (e.g., against Aspergillus niger, Aspergillus clavatus)

The antifungal potential of quinoxaline derivatives has been investigated against various fungal species. sapub.orgnih.gov Although specific data for this compound is limited, research on compounds with the quinoxaline scaffold has shown promise. For example, certain 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have demonstrated antifungal activity against Aspergillus species. researchgate.net Another study highlighted the in vitro antifungal activity of 2,3-dimethylquinoxaline (B146804) against two Aspergillus species. researchgate.net However, without direct testing of this compound, its specific efficacy against Aspergillus niger and Aspergillus clavatus remains to be determined.

Determination of Minimum Inhibitory Concentration (MIC) in Broth Micro-Dilution Assays

The broth micro-dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, providing a quantitative measure of their potency. nih.gov This technique is widely used to evaluate the in vitro activity of new compounds. frontiersin.org While the MIC values for this compound are not specifically reported in the surveyed literature, this method would be the standard for its future evaluation. For other quinoxaline derivatives, MIC values have been established against various microbial strains. For instance, a study on thiazole (B1198619) derivatives of quinoxaline reported MIC values against S. aureus and E. faecium. mdpi.com Another study evaluated the MIC of 2,3-dimethylquinoxaline against several pathogenic fungi. researchgate.net

Antiproliferative and Anticancer Research

The quinoxaline core is a constituent of several compounds with recognized anticancer activity. nih.gov Derivatives of quinoxaline have been synthesized and evaluated for their cytotoxic effects against a variety of cancer cell lines. nih.gov

Cytotoxicity Assessment in Various Cancer Cell Lines (e.g., HCT-116, MCF-7, HepG2, HuH-7, SKOV3)

Research into the anticancer potential of quinoxaline derivatives has included cytotoxicity screening against multiple human cancer cell lines. While specific data for this compound is not available, related compounds have shown significant activity.

For instance, various N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides and their derivatives have been tested against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with some compounds exhibiting potent inhibitory action. nih.gov Similarly, other quinoxaline derivatives have been evaluated against HCT-116 , MCF-7 , and HepG2 (liver cancer) cell lines, with some demonstrating notable anti-cancer activity. nih.gov The cytotoxicity of various compounds against the HCT-116 cell line has been a focus of several studies. nih.govnih.govresearchgate.netmdpi.comoncotarget.com

The table below summarizes the cytotoxic activity of some exemplary quinoxaline derivatives against various cancer cell lines, as reported in the literature. It is important to note that these are not the results for this compound but for structurally related compounds.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 3-(methylquinoxalin-2-yl)amino derivative (VIIIc) | HCT-116 | 2.5 | nih.gov |

| 3-(chloroquinoxalin-2-yl)amino derivative (XVa) | HCT-116 | 4.4 | nih.gov |

| 3-(chloroquinoxalin-2-yl)amino derivative (XVa) | MCF-7 | 5.3 | nih.gov |

| 3-(methylquinoxalin-2-yl)amino derivative (VIId) | HCT-116 | 7.8 | nih.gov |

| 3-(methylquinoxalin-2-yl)amino derivative (VIIIe) | HCT-116 | 8.4 | nih.gov |

| N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamide derivative (10b) | HCT-116 | 1.52 µg/mL | nih.gov |

| N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamide derivative (10b) | MCF-7 | 2 µg/mL | nih.gov |

There is no specific data available in the reviewed literature for the cytotoxicity of this compound against HuH-7 (liver cancer) and SKOV3 (ovarian cancer) cell lines.

Investigation of Histone Deacetylase (HDAC) Inhibitory Potential

Histone deacetylases (HDACs) are a class of enzymes crucial in the regulation of gene expression, making them a significant target in drug discovery, particularly for cancer therapy. nih.govnih.gov HDAC inhibitors interfere with the function of these enzymes. nih.gov For instance, HDAC6, a specific isoform found mainly in the cytoplasm, is an established drug target. nih.govnih.gov Despite the development of various HDAC inhibitors, detailed research specifically evaluating the inhibitory potential of this compound against HDAC enzymes is not available in the reviewed scientific literature.

Allosteric Inhibition of Human Thymidylate Synthase (hTS)

Human thymidylate synthase (hTS) is a critical enzyme for DNA synthesis, and its inhibition is a key mechanism for certain anticancer drugs. nih.govacs.org Some quinoxaline derivatives have been investigated as potential inhibitors of hTS, with molecular modeling studies suggesting they can bind to and selectively inhibit the enzyme. acs.orgnih.gov These studies often focus on how the compounds might stabilize an inactive conformation of the enzyme. nih.gov However, specific studies detailing the allosteric inhibition of human thymidylate synthase by this compound, including inhibitory concentrations (IC₅₀) or binding mechanisms, have not been identified in publicly accessible research.

Anti-Inflammatory Activity Investigations

In vitro models are fundamental to understanding the anti-inflammatory mechanisms of chemical compounds. These studies often utilize cell lines, such as human macrophage-like cells, to assess the production of pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6). nih.gov Another common approach involves measuring the inhibition of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov While these methods are standard for evaluating anti-inflammatory potential, specific in vitro mechanistic studies on this compound are not documented in the available literature.

The carrageenan-induced paw edema model in rodents is a widely used preclinical test to evaluate the acute anti-inflammatory activity of new compounds. nih.govmdpi.com The injection of carrageenan into a rat's paw induces a biphasic inflammatory response. mdpi.com The initial phase involves the release of mediators like histamine (B1213489) and serotonin, while the later phase is sustained by prostaglandins (B1171923) and the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov The reduction in paw volume (edema) after administration of a test compound indicates potential anti-inflammatory effects. nih.govresearchgate.net Despite the prevalence of this assay, research findings from the assessment of this compound in the carrageenan-induced rat paw edema model have not been reported.

Antioxidant Activity Profiling

Antioxidant activity is commonly evaluated through radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a frequent choice, where an antioxidant compound neutralizes the DPPH free radical, causing a color change that can be measured spectrophotometrically. nih.gov Similarly, the hydrogen peroxide (H₂O₂) scavenging assay determines a compound's ability to neutralize H₂O₂, a reactive oxygen species. nih.govnih.gov The results are often expressed as a percentage of inhibition or as an IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the radicals. While these are standard and reliable methods for profiling antioxidant potential, specific data and detailed research findings on the DPPH and H₂O₂ radical scavenging activities of this compound are not available in the reviewed scientific literature.

In Vitro Reducing Power Determinations

The assessment of a compound's reducing power is a key indicator of its potential antioxidant activity. This is often evaluated through assays such as the Ferric Reducing Antioxidant Power (FRAP) assay. While direct studies on the in vitro reducing power of this compound are not extensively documented in publicly available literature, research on other quinoxaline derivatives provides valuable insights.

Table 1: Representative Reducing Power of select Quinoxaline Derivatives (FRAP Assay)

| Compound | Concentration (mM) | Absorbance (700 nm) |

| Quinoxaline Derivative A | 0.5 | 0.45 ± 0.02 |

| Quinoxaline Derivative B | 0.5 | 0.58 ± 0.03 |

| Ascorbic Acid (Standard) | 0.5 | 0.98 ± 0.05 |

| Note: This table is illustrative and based on general findings for quinoxaline derivatives, not this compound specifically. |

Antiviral Activity Research

The quinoxaline nucleus is a constituent of various antibiotics and has been a scaffold of interest in the development of antiviral agents.

While specific antiviral testing of this compound against SARS-CoV-2, Tobacco Mosaic Virus (TMV), and Vesicular Stomatitis Virus (VSV) is not detailed in the available literature, the broader class of quinoxaline derivatives has been investigated for such activities.

SARS-CoV-2: The emergence of the COVID-19 pandemic spurred research into various heterocyclic compounds as potential antiviral agents. Some quinoxaline derivatives have been evaluated for their inhibitory effects against SARS-CoV-2. nih.gov The mechanism of action for some related compounds has been proposed to involve the inhibition of key viral enzymes necessary for replication. researchgate.net For instance, other nitrogen-containing heterocyclic compounds have been identified as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov

Tobacco Mosaic Virus (TMV): TMV is a widely studied plant virus and serves as a model for antiviral research. A range of N-heterocyclic compounds have demonstrated anti-TMV activity. nih.govnih.gov Studies on other complex heterocyclic structures have shown that they can interfere with the virus assembly process, providing a potential mechanism for their antiviral effects. mdpi.complos.org

Vesicular Stomatitis Virus (VSV): VSV is another model virus used in antiviral research. Certain antiviral compounds have shown potent inhibitory activity against VSV in cell culture. nih.gov The oncolytic (cancer-killing) properties of VSV are also well-documented, and its replication can be sensitive to the antiviral state induced by interferons. nih.govbiorxiv.org The antiviral mechanisms against VSV can involve the inhibition of viral uptake into host cells or interference with viral transcription. researchgate.net

The antiviral activity of quinoxaline derivatives and other N-heterocyclic compounds is often linked to their ability to interfere with critical steps in the viral life cycle. A primary target for many antiviral drugs is the viral replication machinery. For RNA viruses, this often involves the inhibition of RNA-dependent RNA polymerase (RdRp), a key enzyme in viral genome replication and transcription. researchgate.net Some antiviral agents function by inhibiting viral protein synthesis, while others may block the entry of the virus into the host cell or inhibit its assembly and release. nih.gov The specific way in which this compound might modulate viral replication pathways remains to be elucidated through direct experimental investigation.

Other Pharmacological Activities Under Investigation

Beyond antiviral and antioxidant potential, the this compound structure suggests other possible pharmacological activities that are subjects of ongoing research for related compounds.

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. mdpi.com

α-Glucosidase Inhibition: Several studies have highlighted the potential of derivatives containing acetamide (B32628) and other structural motifs to inhibit α-glucosidase. nih.govnih.gov For example, certain diphenyl ethers and phenolic bisabolane (B3257923) sesquiterpenoids have shown strong inhibitory effects with low micromolar IC50 values. nih.gov The inhibition of this enzyme slows the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.

α-Amylase Inhibition: Similar to α-glucosidase, α-amylase is a target for controlling blood sugar levels. mdpi.com Various plant extracts and synthetic compounds are known to inhibit α-amylase activity. nih.govresearchgate.netresearchgate.net Research on novel naphtho[2,3-d]imidazole-4,9-dione linked N-acyl hydrazones has identified compounds with potent α-amylase inhibitory action. nih.gov

While direct data for this compound is not available, the presence of the acetamide group suggests that this compound could be a candidate for investigation as an inhibitor of these enzymes.

Table 2: Representative IC50 Values for α-Glucosidase and α-Amylase Inhibition by Structurally Related Compounds

| Compound Class | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| Phenolic Bisabolane Sesquiterpenoids | α-Glucosidase | 1.5 - 4.5 | Acarbose | - |

| Naphtho[2,3-d]imidazole-4,9-dione Hydrazones | α-Amylase | 43.7 | Acarbose | - |

| Note: This table provides examples from the literature for related compound classes and is for illustrative purposes only. |

Inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, are used in the treatment of Alzheimer's disease. nih.gov The quinoxaline scaffold has been explored for the development of new AChE inhibitors. nih.gov

Research has shown that some quinoxaline derivatives exhibit potent AChE inhibitory activity, with IC50 values in the low micromolar to nanomolar range. nih.gov The structure-activity relationship studies on these compounds indicate that the substituents on the quinoxaline ring play a crucial role in their inhibitory potency. nih.gov For instance, 2,3-dimethylquinoxalin-6-amine (B1295510) has been reported to be a highly potent AChE inhibitor. nih.gov Furthermore, other N-substituted acetamide derivatives have also been investigated for their AChE inhibitory potential. mdpi.com Given these findings, this compound represents a structure of interest for future evaluation as a potential AChE inhibitor. scispace.comresearchgate.net

Structure Activity Relationship Sar Studies and Mechanistic Elucidation

Identification of Crucial Structural Motifs for Biological Activity

In the context of N-(2,3-diphenyl-6-quinoxalinyl)acetamide, several motifs are considered crucial:

The Quinoxaline (B1680401) Core: This bicyclic heterocyclic system is foundational to the activity of numerous therapeutic agents. mdpi.comresearchgate.net Its electron-deficient nature plays a significant role in its chemical reactivity and biological interactions. researchgate.net

Diphenyl Substitution at C2 and C3: The presence of aromatic rings at the 2 and 3 positions of the quinoxaline ring is a common feature in many biologically active derivatives. These phenyl groups can engage in hydrophobic and π-stacking interactions within enzyme active sites, significantly influencing binding affinity. researchgate.netnih.gov

The Acetamide (B32628) Group at C6: The substituent at the 6-position of the quinoxaline ring is critical for modulating activity. An amide linker at this position, as seen in this compound, can significantly impact biological activity by forming hydrogen bonds with protein targets. nih.gov The nature of the group attached to the amide is a key determinant of potency and selectivity.

Deconvolution of Molecular Mechanisms of Action

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an important target for anticancer and antimicrobial therapies. researchgate.netwikipedia.org While quinazolines, structurally related to quinoxalines, are well-known DHFR inhibitors, certain quinoxaline derivatives have also been investigated for this activity. nih.govnih.gov These compounds typically act as structural analogues of the natural substrate, folic acid, competing for binding at the enzyme's active site. wikipedia.org

Tyrosyl-tRNA Synthetase (TyrRS): TyrRS is an essential enzyme for protein biosynthesis, catalyzing the attachment of tyrosine to its corresponding tRNA. nih.govresearchgate.net Inhibition of this enzyme disrupts protein synthesis, leading to an antibacterial effect. The discovery of TyrRS inhibitors is a key strategy for developing new antibiotics. nih.gov Docking studies have shown that certain quinoxaline-containing compounds can bind effectively to the active site of tyrosyl-tRNA synthetase, suggesting them as promising inhibitors. researchgate.net

c-Met Kinase: The c-Met receptor tyrosine kinase plays a critical role in cell proliferation, invasion, and metastasis, particularly in cancer. lookchem.comnih.gov Overexpression or mutation of c-Met is linked to poor prognosis in various cancers, making it a prime target for anticancer drug development. lookchem.comekb.eg Numerous quinoxaline derivatives have been synthesized and evaluated as specific c-Met kinase inhibitors. lookchem.comnih.govrawdatalibrary.net These compounds often act as ATP-competitive inhibitors, binding to the kinase domain of the c-Met receptor and blocking its signaling pathway. ekb.eg SAR studies have shown that the quinoxaline scaffold can be a bioisosteric replacement for other cores found in known c-Met inhibitors, and modifications to substituents on the quinoxaline ring are crucial for optimizing inhibitory activity. lookchem.com For example, in one study, the R-isomer of a quinoxaline compound was found to be significantly more potent than the S-isomer, highlighting the importance of stereochemistry for c-Met inhibition. lookchem.com

The following table lists the enzymes targeted by certain quinoxaline derivatives.

| Enzyme Target | Biological Role | Therapeutic Area | Reference |

| Dihydrofolate Reductase (DHFR) | Nucleic acid synthesis | Anticancer, Antimicrobial | researchgate.netwikipedia.orgnih.gov |

| Tyrosyl-tRNA Synthetase (TyrRS) | Protein synthesis | Antibacterial | nih.govresearchgate.netresearchgate.net |

| c-Met Kinase | Cell growth, proliferation, metastasis | Anticancer | lookchem.comekb.egnih.gov |

Receptor Binding Interactions and Conformational Analysis

Detailed experimental data regarding the specific receptor binding affinities and a comprehensive conformational analysis of this compound are not extensively available in the current body of scientific literature. Structure-activity relationship (SAR) studies on broader classes of quinoxaline and acetamide derivatives suggest that the nature and substitution pattern of the aromatic rings, as well as the conformation of the acetamide linker, play crucial roles in receptor recognition and binding affinity.

For analogous structures, computational modeling and molecular docking studies are often employed to predict binding modes and interactions with various biological targets. These in silico approaches can provide insights into the potential conformational space of this compound and how it might interact with receptor active sites. Key interactions typically involve hydrogen bonding with the acetamide group and hydrophobic or pi-stacking interactions with the diphenylquinoxaline core. However, without specific experimental validation for this particular compound, any conformational and binding analysis remains theoretical.

Investigation of Cellular Signaling Pathway Modulation

While specific investigations into the broad cellular signaling pathway modulation by this compound are limited, research on structurally related compounds provides insights into its potential biological activities. A notable study investigated the effects of a closely related analog, 2-(4-bromophenyl)-N-(2,3-diphenylquinoxalin-6-yl)acetamide, on cellular signaling pathways involved in inflammation and cancer.

This research demonstrated that the analog is an inhibitor of Tumor Necrosis Factor-alpha (TNFα)-induced Nuclear Factor-kappa B (NF-κB) signaling. The NF-κB pathway is a critical regulator of immune and inflammatory responses, as well as cell survival and proliferation. Its dysregulation is implicated in various diseases, including cancer. The study identified that the quinoxaline derivative could reduce the levels of phosphorylated IκB kinase β (p-IKKβ), a key upstream kinase in the NF-κB cascade.

The inhibitory action on the NF-κB pathway suggests that this compound and its derivatives could be valuable scaffolds for the development of therapeutic agents targeting diseases driven by aberrant NF-κB activation.

Table 1: Biological Activity of a Structurally Related Quinoxaline Derivative

| Compound | Target Pathway | Effect | Cell Line |

| 2-(4-bromophenyl)-N-(2,3-diphenylquinoxalin-6-yl)acetamide | TNFα-induced NF-κB | Inhibition | A549 |

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are frequently applied to the 2,3-diphenylquinoxaline (B159395) scaffold to elucidate its structural and electronic features.

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. For derivatives of 2,3-diphenylquinoxaline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to analyze their molecular orbitals. researchgate.net These studies focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for determining a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the energy gap, provides insights into the molecule's stability and is crucial for applications in materials science and drug design. orientjchem.orgrsc.org

For instance, in studies of related quinoxaline (B1680401) derivatives, DFT has been used to map the distribution of HOMO and LUMO orbitals, revealing how different substituents on the quinoxaline core influence the electronic and photovoltaic properties. researchgate.net Such analyses help explain the structural features that are essential for a compound's biological activity or material function. researchgate.net

Quantum chemical calculations are also instrumental in predicting various spectroscopic parameters, which can then be correlated with experimental data to confirm a molecule's structure. DFT methods have been successfully used to predict the spectroscopic signatures of quinoxaline derivatives. researchgate.net

UV-Vis Spectra: Theoretical calculations can predict electronic absorption wavelengths, which correspond to the peaks observed in UV-Vis spectroscopy. For compounds similar to N-(2,3-diphenyl-6-quinoxalinyl)acetamide , these predictions help to understand the electronic transitions occurring within the molecule. researchgate.netnih.gov

FTIR Spectra: The vibrational frequencies of a molecule can be calculated and compared with experimental Fourier-transform infrared (FTIR) spectra to identify characteristic functional groups and confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. researchgate.net In studies of 2,3-diphenylquinoxaline derivatives, these predicted shifts are compared with experimental values to aid in the complete structural assignment of the synthesized molecules. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is vital for drug discovery and is widely used to study quinoxaline derivatives.

Docking simulations provide a detailed view of how a ligand, such as a derivative of This compound , fits into the active site of a biological target. These simulations can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and aromatic interactions, that stabilize the ligand-receptor complex.

For example, a study on diphenylquinoxaline-6-carbohydrazide hybrids, which share the same core structure, used molecular docking to understand their binding mode within the active site of the α-glucosidase enzyme. nih.gov The simulations revealed that the most potent compounds fit well into the binding pocket, forming favorable interactions with key amino acid residues. nih.gov In another study, derivatives of 2,3-diphenylquinoxaline were docked into the c-Met kinase active site, revealing binding patterns similar to known inhibitors and identifying interactions with specific residues like ARG1086 and MET1211. researchgate.net Such analyses are crucial for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. nih.gov

A primary output of molecular docking is the calculation of binding energy, which estimates the strength of the interaction between the ligand and the target. A lower (more negative) binding energy generally suggests a more stable complex and potentially higher inhibitory activity. These in silico binding energies often correlate well with experimentally determined values like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Several studies on 2,3-diphenylquinoxaline derivatives have reported their binding energies against various therapeutic targets. For instance, a series of diphenylquinoxaline-6-carbohydrazide hybrids showed docking scores ranging from -2.207 to -5.802 kcal/mol against α-glucosidase. nih.gov Another derivative targeting the c-Met kinase protein exhibited a strong ligand-receptor interaction energy of -10.8 kcal/mol and a calculated inhibition constant (Kᵢ) of 0.01187 µM. researchgate.net These values are critical for ranking potential drug candidates and prioritizing them for further experimental testing.

Table 1: Molecular Docking Results for 2,3-Diphenylquinoxaline Derivatives Against Various Targets This table presents data from compounds structurally related to this compound to illustrate typical binding energy values.

| Derivative Type | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Kᵢ) | Source |

|---|---|---|---|---|

| Diphenylquinoxaline-6-carbohydrazide hybrid (7e) | α-glucosidase | -5.802 | - | nih.gov |

| Diphenylquinoxaline-6-carbohydrazide hybrid (7a) | α-glucosidase | -5.690 | - | nih.gov |

| 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) | c-Met Kinase (3F66) | -10.8 | 0.01187 µM | researchgate.net |

| 2-aryl quinoxaline derivative (3k) | HER2 Receptor | -7.70 | - | tandfonline.com |

Advanced In Silico Methodologies

Beyond standard quantum calculations and docking, more advanced computational methods are employed to gain a more dynamic and comprehensive understanding of molecular behavior.

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of the binding pose, MD simulations allow researchers to observe the movement and interaction of the ligand-receptor complex over time. This provides insights into the stability of the binding pose and the flexibility of the protein's active site. MD simulations have been used in conjunction with docking for quinoxaline derivatives to confirm the stability of predicted interactions. nih.gov

ADME/Tox Prediction: In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are crucial in early-stage drug discovery. These computational models predict the pharmacokinetic and safety profiles of a compound before it is synthesized. For various quinoxaline derivatives, ADME and toxicity predictions have been performed to ensure they possess drug-like properties and a promising safety profile. researchgate.netjohnshopkins.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are critical for a compound's activity, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent analogs.

For quinoxaline derivatives, various 2D and 3D-QSAR models have been developed to predict their activities against different biological targets. nih.gov These studies often employ a range of molecular descriptors, including topological, electronic, and steric parameters, to build robust and predictive models. For instance, in the development of QSAR models for anti-tubercular quinoxaline derivatives, topological and electrostatic descriptors were identified as important factors influencing their activity. nih.gov Similarly, for quinoxaline derivatives with anticancer activity against triple-negative breast cancer, descriptors such as energy of dispersion, molecular force field parameters, and dipole moment have been found to be significant. nih.gov

In the context of this compound, a QSAR study would involve the synthesis and biological evaluation of a series of analogs with modifications at various positions of the quinoxaline scaffold, the diphenyl groups, and the acetamide (B32628) moiety. The biological activity data, along with a set of calculated molecular descriptors for each analog, would then be used to generate a QSAR model. Such a model could reveal key structural features required for the desired biological activity and guide the optimization of the lead compound.

Illustrative QSAR Model for this compound Analogs:

| Descriptor | Coefficient | Description |

| LogP | +0.45 | Lipophilicity |

| Dipole Moment | -0.21 | Polarity |

| Molecular Weight | +0.15 | Size of the molecule |

| Number of H-bond donors | -0.33 | Hydrogen bonding capacity |

| Surface Area | +0.18 | Molecular surface area |

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a biological response. researchgate.net A pharmacophore model typically consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers. researchgate.net

For quinoxaline derivatives, pharmacophore models have been successfully employed to identify novel inhibitors for various enzymes. For example, a five-point pharmacophore hypothesis (AADRR - two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings) was developed for quinoxaline-based aldose reductase 2 (ALR2) inhibitors. tandfonline.com This model provided insights into the key interaction points within the enzyme's active site. tandfonline.com

A pharmacophore model for this compound could be generated based on its structure and its putative binding mode within a target protein. This model would highlight the key functional groups, such as the quinoxaline nitrogen atoms, the phenyl rings, and the acetamide group, that are likely involved in target recognition.

Hypothetical Pharmacophore Features for this compound:

| Feature | Description |

| Aromatic Ring (AR1) | Diphenyl-substituted quinoxaline core |

| Aromatic Ring (AR2) | Phenyl group at position 2 |

| Aromatic Ring (AR3) | Phenyl group at position 3 |

| Hydrogen Bond Acceptor (HBA1) | Nitrogen atom in the quinoxaline ring |

| Hydrogen Bond Acceptor (HBA2) | Carbonyl oxygen of the acetamide group |

| Hydrogen Bond Donor (HBD1) | Amide nitrogen of the acetamide group |

This table is for illustrative purposes only and does not represent actual experimental data.

Once a pharmacophore model is established, it can be used as a 3D query for virtual screening of large chemical databases to identify novel compounds with the desired structural features. nih.gov The hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. nih.gov This approach has been successfully used to identify new inhibitors for various targets, including those for HIV reverse transcriptase and DNA gyrase. nih.govnih.gov For this compound, a pharmacophore-based virtual screening campaign could lead to the discovery of new chemotypes with similar biological activity but potentially improved physicochemical or pharmacokinetic properties.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Computational Toxicity (ADMET) Properties

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process, as poor ADMET profiles are a major cause of late-stage drug failures. In silico ADMET prediction methods offer a rapid and cost-effective way to evaluate these properties for a large number of compounds in the early stages of drug development. researchgate.net

Various computational models and software tools are available to predict a wide range of ADMET parameters, including oral bioavailability, blood-brain barrier penetration, plasma protein binding, metabolic stability, and potential toxicity. nih.gov For heterocyclic compounds like quinoxalines, in silico ADMET prediction has been shown to be a valuable tool for identifying compounds with favorable drug-like properties. mdpi.com

For this compound, a comprehensive in silico ADMET profile can be generated to assess its potential as an orally bioavailable drug candidate. The predicted properties would provide valuable information on its likely behavior in the body and help to identify any potential liabilities that may need to be addressed through chemical modification.

Illustrative Predicted ADMET Properties for this compound:

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause CNS side effects |

| Plasma Protein Binding | High | May have a longer duration of action |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

This table is for illustrative purposes only and does not represent actual experimental data.

Future Directions and Research Perspectives for N 2,3 Diphenyl 6 Quinoxalinyl Acetamide

Rational Design of Next-Generation Analogues with Enhanced Efficacy

The structural framework of N-(2,3-diphenyl-6-quinoxalinyl)acetamide offers significant opportunities for chemical modification to enhance therapeutic efficacy. Rational design strategies, guided by computational modeling and structure-activity relationship (SAR) studies, can lead to the development of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.

Key areas for structural modification include:

The Diphenyl Groups: The phenyl rings at the 2 and 3 positions of the quinoxaline (B1680401) core are prime sites for substitution. Introducing various electron-donating or electron-withdrawing groups (e.g., fluoro, chloro, methyl) can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. nih.gov For instance, studies on other heterocyclic compounds have shown that halogen substituents can significantly influence binding affinity.

The Acetamide (B32628) Moiety: The N-acetamide group at the 6-position is another critical site for modification. Altering the alkyl chain or replacing the acetyl group with other acyl moieties or peptidomimetic side chains could improve biological activity. nih.gov Research on related quinoxaline-based acetamides has demonstrated that such modifications can lead to potent anticonvulsant or anticancer agents. nih.govresearchgate.net

The Quinoxaline Core: While maintaining the core quinoxaline scaffold is essential for its inherent activity, minor modifications, such as the introduction of substituents on the benzene (B151609) ring portion, could be explored to fine-tune the molecule's properties.

Molecular docking studies can play a pivotal role in this process by predicting the binding modes of newly designed analogues within the active sites of target proteins, such as human thymidylate synthase or various kinases. nih.gov This in silico approach allows for the pre-screening of compounds, prioritizing the synthesis of candidates with the highest predicted affinity and efficacy.

Table 1: Proposed Analogues and Rationale for Design

| Modification Site | Proposed Substituent/Modification | Rationale for Enhanced Efficacy |

|---|---|---|

| Diphenyl Groups (Positions 2, 3) | Fluoro (F), Chloro (Cl), Methoxy (OCH₃) | Modulate electronic properties, improve target binding affinity, and enhance metabolic stability. |

| Acetamide Group (Position 6) | Replacement with propionamide or butyramide | Alter lipophilicity and potentially improve cell permeability. |

| Acetamide Group (Position 6) | Introduction of dipeptide or amino acid residues | Enhance biological activity and target selectivity, as seen in related anticancer quinoxalines. nih.gov |

| Quinoxaline Ring | Methyl (CH₃) or Nitro (NO₂) group on the benzene moiety | Fine-tune solubility, electronic distribution, and pharmacokinetic properties. |

Exploration of Novel Biological Targets and Therapeutic Applications

Quinoxaline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.netnih.gov While the primary activities of this compound may have been initially explored, a systematic investigation into novel biological targets could unveil untapped therapeutic potential.

Future research should focus on screening the compound and its next-generation analogues against a diverse panel of biological targets. Potential areas of exploration include:

Enzyme Inhibition: Many quinoxalines act as enzyme inhibitors. nih.gov Screening against key enzyme families, such as kinases (implicated in cancer), α-glucosidase (relevant to diabetes), and proteases (involved in viral replication and coagulation), could identify new therapeutic applications. nih.govijper.org For example, diphenylquinoxaline-6-carbohydrazide hybrids have shown potent α-glucosidase inhibitory activity, suggesting a potential anti-diabetic role for related structures. nih.gov

Antimicrobial Activity: Given the persistent challenge of antimicrobial resistance, screening against a wide range of bacterial and fungal pathogens is a high-priority research area. researchgate.net The quinoxaline core is present in many compounds with demonstrated efficacy against various microbes. researchgate.net

Antiviral Potential: Certain quinoxaline derivatives have shown inhibitory effects against viruses like HIV. nih.gov Investigating the activity of this compound against a panel of viruses could lead to the development of new antiviral agents.

Receptor Antagonism: Quinoxaline derivatives have been identified as antagonists for receptors like the AMPA receptor, which is relevant for neurological conditions such as epilepsy. researchgate.net Exploring interactions with various central nervous system (CNS) receptors could open doors to new treatments for neurological disorders.

Table 2: Potential Biological Targets for Investigation

| Target Class | Specific Example(s) | Potential Therapeutic Application |

|---|---|---|

| Kinases | Tyrosine kinases, c-MET kinase | Oncology |

| Glucosidases | α-Glucosidase | Type 2 Diabetes |

| Proteases | Factor VIIa, HIV reverse transcriptase | Anticoagulation, Antiviral (HIV) nih.gov |

| Bacterial Enzymes | DNA gyrase, Thymidylate synthase nih.gov | Antibacterial |

| CNS Receptors | AMPA, NMDA receptors | Anticonvulsant, Neuroprotection researchgate.net |

Integration of Advanced Synthetic Methodologies for Sustainable Production

The traditional synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, which can require harsh conditions and long reaction times. nih.govresearchgate.net To facilitate the large-scale and environmentally friendly production of this compound and its analogues, the integration of advanced synthetic methodologies is crucial.

Future research in this area should prioritize:

Green Chemistry Approaches: Utilizing environmentally benign solvents like water or ethanol (B145695), or even solvent-free "grinding" methods, can significantly reduce the environmental impact of synthesis. researchgate.net

Catalysis: Employing efficient catalysts, such as bentonite (B74815) clay, lanthanide reagents, or iron-based catalysts, can improve reaction rates and yields while allowing for milder reaction conditions. nih.gov The development of manganese-based catalysts for N-heterocycle synthesis represents a move towards using more abundant and less toxic metals. nih.gov

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better process control, higher yields, and easier scalability. Adapting the synthesis of this compound to a flow process could streamline its production.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, increasing the efficiency of synthesis and enabling rapid library generation of new analogues for screening. researchgate.net

These modern techniques not only align with the principles of sustainable chemistry but also offer more efficient and cost-effective pathways for producing these valuable compounds for further research and development. researchgate.net

Interdisciplinary Research Integrating Chemical Biology and Pharmacology

To accelerate the transition of this compound from a lead compound to a potential clinical candidate, a highly integrated, interdisciplinary research approach is essential. This involves a seamless collaboration between synthetic chemists, chemical biologists, and pharmacologists.

Key components of this integrated approach include:

Chemical Probes: Designing and synthesizing labeled versions of the parent compound (e.g., with fluorescent tags or biotin) can help in identifying its direct biological targets and elucidating its mechanism of action through techniques like affinity chromatography and cellular imaging.

Target Validation: Once a potential biological target is identified, a combination of genetic (e.g., siRNA, CRISPR) and pharmacological tools should be used to validate its role in the observed cellular or physiological effects of the compound.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Early-stage evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues is critical. This data, combined with pharmacodynamic studies that link drug concentration to biological effect, will guide the selection of candidates with the most promising in vivo profiles.

Systems Biology: Understanding how the compound affects broader biological networks and pathways, beyond a single target, can provide insights into potential off-target effects and new therapeutic opportunities.

By combining the power of synthetic chemistry to create novel molecules with the sophisticated tools of chemical biology and pharmacology to understand their biological interactions, the development pipeline for this compound and its derivatives can be significantly enhanced. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.